molecular formula C13H10F3NO3 B8045257 Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate CAS No. 123158-32-7

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

Cat. No.: B8045257
CAS No.: 123158-32-7
M. Wt: 285.22 g/mol
InChI Key: AMQBODLLZCGYAO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a chemical compound characterized by its unique structure, which includes a quinoline core with a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

  • Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Quinone Derivatives: Resulting from the oxidation of the hydroxyl group.

  • Dihydroquinoline Derivatives: Resulting from the reduction of the quinoline core.

  • Substituted Quinolines: Resulting from substitution reactions involving the trifluoromethyl group.

Scientific Research Applications

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, leading to biological effects.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

  • Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Properties

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)10-6-11(18)8-5-7(13(14,15)16)3-4-9(8)17-10/h3-6H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQBODLLZCGYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164054
Record name Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123158-32-7
Record name Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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